The synthesis of N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide was achieved through a six-step synthesis starting from phthalic anhydride. [] While the specific details of each step are not provided in the abstract, the authors mention that the final compound was obtained as part of a library of 26 novel 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid hydrazones. []
While the exact mechanism of action of N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide is not elaborated upon, some of the tested compounds, including this specific derivative, exhibited inhibitory activity against Mycobacterium tuberculosis (MTB) isocitrate lyase (ICL) enzyme. [] ICL is a crucial enzyme in the glyoxylate cycle, a metabolic pathway essential for the persistence of MTB during its latent phase. []
The primary application explored for N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide is its potential as an antimycobacterial agent. []
In vitro studies: This compound demonstrated potent in vitro activity against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis (MTB). []
In vivo studies: In a mouse model of tuberculosis, N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide effectively reduced bacterial load in both lung and spleen tissues, indicating its potential as a therapeutic agent for tuberculosis. []
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: